molecular formula C7H7N3 B2587506 (Pyridin-3-ylmethyl)cyanamide CAS No. 186789-48-0

(Pyridin-3-ylmethyl)cyanamide

Cat. No.: B2587506
CAS No.: 186789-48-0
M. Wt: 133.154
InChI Key: SXTZUHICDMIMDK-UHFFFAOYSA-N
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Description

(Pyridin-3-ylmethyl)cyanamide is an organic compound characterized by the presence of a pyridine ring attached to a cyanamide group via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Pyridin-3-ylmethyl)cyanamide typically involves the reaction of pyridine-3-carboxaldehyde with cyanamide under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include sodium cyanoborohydride or hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of safety, efficiency, and scalability. These methods often employ automated systems to control reaction parameters and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: (Pyridin-3-ylmethyl)cyanamide undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitriles or amides.

    Reduction: Reduction reactions can convert the cyanamide group to primary amines.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyridines, primary amines, and various nitrile derivatives .

Scientific Research Applications

(Pyridin-3-ylmethyl)cyanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is investigated for its potential as a biochemical probe and in the study of enzyme inhibition.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds with antimicrobial and anticancer properties.

    Industry: It is utilized in the development of advanced materials, including polymers and catalysts.

Comparison with Similar Compounds

Uniqueness: (Pyridin-3-ylmethyl)cyanamide is unique due to the presence of the pyridine ring, which imparts additional reactivity and potential for functionalization. This structural feature distinguishes it from simpler cyanamides and enhances its utility in synthetic and medicinal chemistry .

Properties

IUPAC Name

pyridin-3-ylmethylcyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-10-5-7-2-1-3-9-4-7/h1-4,10H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTZUHICDMIMDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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